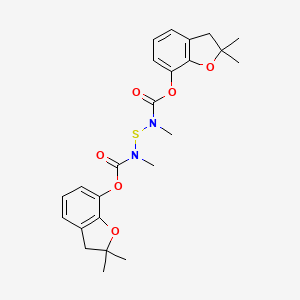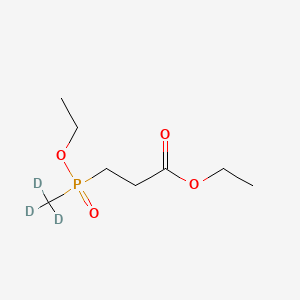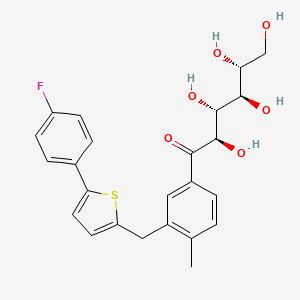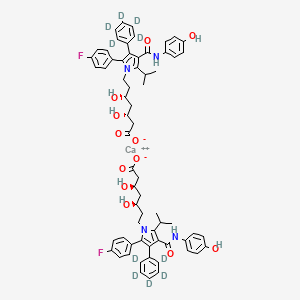
para-Hydroxy Atorvastatin-d5 CalciuM Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications . This compound is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway of cholesterol synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium Salt. . The key steps in the synthesis involve:
Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ethyl Acetate Extraction: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.
Industrial Production Methods
The industrial production of atorvastatin calcium, including its deuterated forms, involves high-yielding synthesis on a multi-kilogram scale. The process ensures product purities greater than 99.5% by implementing key improvements such as isolating the pure product of the ketal deprotection step and using ethyl acetate extraction .
Analyse Chemischer Reaktionen
Types of Reactions
para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
para-Hydroxy Atorvastatin-d5 Calcium Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: Studied for its effects on cholesterol metabolism and its role as an HMG-CoA reductase inhibitor.
Medicine: Investigated for its potential in treating hypercholesterolemia and certain dyslipidemias.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering drugs.
Wirkmechanismus
The mechanism of action of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.
ortho-Hydroxy Atorvastatin Calcium Salt: Another hydroxylated metabolite of atorvastatin.
Atorvastatin-d5 Calcium Salt: A deuterated form of atorvastatin used as an internal standard.
Uniqueness
para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications . Its ability to inhibit HMG-CoA reductase makes it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C66H68CaF2N4O12 |
|---|---|
Molekulargewicht |
1197.4 g/mol |
IUPAC-Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,4D,5D,6D,7D; |
InChI-Schlüssel |
PYIWEMFVBXVPDU-UOXTVLSDSA-L |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


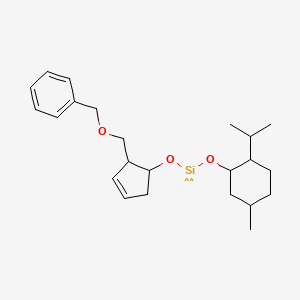
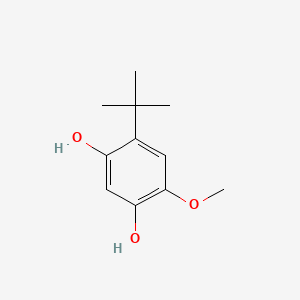
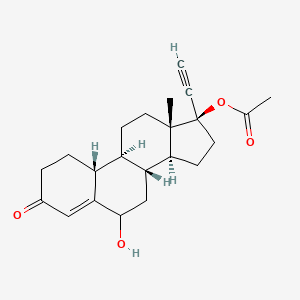
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
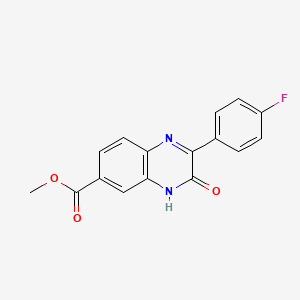
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
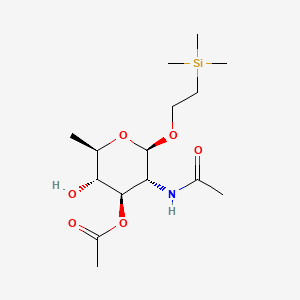
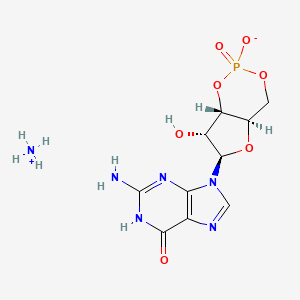
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
